molecular formula C13H15N3O2S B6443893 4,6-dimethoxy-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine CAS No. 2640830-08-4

4,6-dimethoxy-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine

Cat. No.: B6443893
CAS No.: 2640830-08-4
M. Wt: 277.34 g/mol
InChI Key: NABXNXOSYMMUAE-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a thienopyridine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethoxy-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thienopyridine derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or thienopyridine rings .

Scientific Research Applications

4,6-Dimethoxy-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Shares the thienopyridine core but lacks the pyrimidine ring.

    2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: Another heterocyclic compound with a different ring structure.

Uniqueness

4,6-Dimethoxy-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine is unique due to its specific combination of the pyrimidine and thienopyridine rings, which may confer distinct biological activities and chemical properties compared to similar compounds .

Properties

IUPAC Name

5-(4,6-dimethoxypyrimidin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-17-11-7-12(18-2)15-13(14-11)16-5-3-10-9(8-16)4-6-19-10/h4,6-7H,3,5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABXNXOSYMMUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N2CCC3=C(C2)C=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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